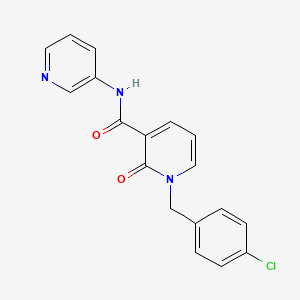
1-(4-chlorobenzyl)-2-oxo-N-(pyridin-3-yl)-1,2-dihydropyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “1-(4-chlorobenzyl)-2-oxo-N-(pyridin-3-yl)-1,2-dihydropyridine-3-carboxamide” is a chemical compound that has been studied for its potential anti-tubercular activity . It is part of a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives .
Synthesis Analysis
The synthesis of this compound involves a series of chemical reactions, starting from 4-chlorobenzoic acid . The exact synthesis process for this specific compound is not detailed in the search results.Scientific Research Applications
Anti-Tubercular Activity
1-(4-chlorobenzyl)-2-oxo-N-(pyridin-3-yl)-1,2-dihydropyridine-3-carboxamide: has been investigated for its anti-tubercular potential. Tuberculosis (TB) remains a global health concern, and the emergence of drug-resistant strains necessitates novel therapeutic options. Researchers have designed and synthesized derivatives of this compound, evaluating their activity against Mycobacterium tuberculosis H37Ra. Several compounds demonstrated significant anti-TB activity, with IC50 values ranging from 1.35 to 2.18 μM. Notably, these compounds were also found to be non-toxic to human cells .
Pyrazolo[3,4-b]pyridine Derivatives
The compound’s structure contains a pyrazolo[3,4-b]pyridine moiety. Recent research (2017–2021) has explored synthetic strategies for obtaining 1H-pyrazolo[3,4-b]pyridine derivatives. These derivatives exhibit diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. Understanding the synthesis methods and their advantages can guide further drug development .
Anticancer Potential
One specific derivative of this compound, 4h , has shown promise as an anticancer agent. In vitro studies revealed that 4h inhibited breast cancer cell proliferation, induced apoptosis, and suppressed migration and invasion. Its low molecular weight makes it an appealing lead compound for further optimization .
Pharmacokinetics and Toxicity Studies
Understanding the compound’s pharmacokinetic profile and potential toxicity is crucial for drug development. Researchers analyze its absorption, distribution, metabolism, and excretion (ADME) properties. Additionally, cytotoxicity studies on various cell lines help assess safety.
properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]-2-oxo-N-pyridin-3-ylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClN3O2/c19-14-7-5-13(6-8-14)12-22-10-2-4-16(18(22)24)17(23)21-15-3-1-9-20-11-15/h1-11H,12H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMFHBDBYIKYHLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)NC(=O)C2=CC=CN(C2=O)CC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-chlorobenzyl)-2-oxo-N-(pyridin-3-yl)-1,2-dihydropyridine-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-methyl-4-{1-[(4-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one](/img/structure/B2737779.png)
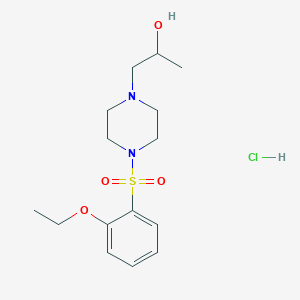
![1-[(2-chloropyridin-3-yl)sulfonyl]-N-(2-cyclohexyl-1-phenylethyl)piperidine-4-carboxamide](/img/structure/B2737782.png)


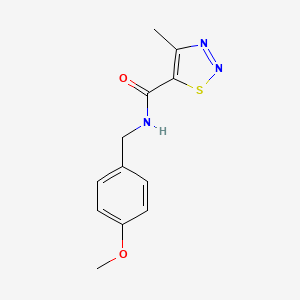
![N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2737789.png)
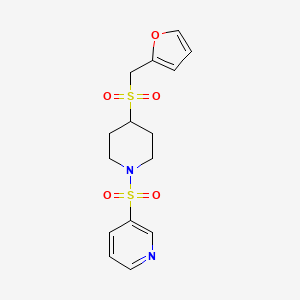
![(3-Methoxy-2-methylindazol-6-yl)-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]methanone](/img/structure/B2737793.png)
![1-[(2E)-3-phenylprop-2-en-1-yl]-1H-benzimidazole](/img/structure/B2737795.png)
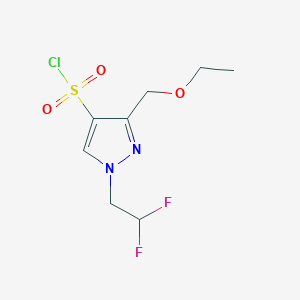
![1-(2-((4-Methoxybenzo[d]thiazol-2-yl)amino)-4-methylthiazol-5-yl)ethanone](/img/structure/B2737798.png)
![(Z)-methyl 2-(6-methyl-2-((4-(N-methyl-N-phenylsulfamoyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2737799.png)
